2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide
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Overview
Description
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase involved in various cellular functions, including the regulation of glycogen metabolism, cell proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of 2,4-dichloro-5-nitropyrimidine with sodium hydroxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction between the pyrimidine intermediate and aniline under basic conditions.
Cyclobutylamino Substitution: The final step involves the substitution of the remaining chloro group with cyclobutylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and cyclobutylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aniline, cyclobutylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide involves the inhibition of glycogen synthase kinase-3 (GSK-3). The compound binds to the ATP-binding site of GSK-3, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various cellular pathways, including those involved in glycogen metabolism, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-4-(thiazol-5-yl)pyrimidine: Another potent GSK-3 inhibitor with a different substituent at the 4-position.
4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine: A compound with similar pyrimidine core but different functional groups.
Uniqueness
2-Anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which confers high selectivity and potency towards GSK-3 inhibition. This makes it a valuable compound for therapeutic applications targeting diseases associated with GSK-3 dysregulation .
Properties
Molecular Formula |
C15H17N5O |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
2-anilino-4-(cyclobutylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H17N5O/c16-13(21)12-9-17-15(19-11-5-2-1-3-6-11)20-14(12)18-10-7-4-8-10/h1-3,5-6,9-10H,4,7-8H2,(H2,16,21)(H2,17,18,19,20) |
InChI Key |
FEOZAUOLCXCHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=CC=C3 |
Origin of Product |
United States |
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